(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(m-tolyl)acetate
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Overview
Description
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(m-tolyl)acetate: is a complex organic compound that features a combination of thiophene, isoxazole, and tolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(m-tolyl)acetate typically involves multi-step organic reactions. One common method includes the formation of the isoxazole ring through a [3+2] cycloaddition reaction between nitrile oxides and alkenes . The thiophene ring can be introduced via a condensation reaction, such as the Gewald reaction, which involves the reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods: Industrial production of this compound would likely involve optimizing these synthetic routes to maximize yield and minimize costs. This could include the use of metal-free synthetic routes to avoid the high costs and toxicity associated with metal catalysts .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced under specific conditions to form isoxazolines.
Substitution: Both the thiophene and isoxazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Isoxazolines.
Substitution: Various substituted thiophene and isoxazole derivatives.
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis to create more complex molecules .
Biology and Medicine: Isoxazole and thiophene derivatives are known for their biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . This makes (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(m-tolyl)acetate a potential candidate for drug development.
Industry: In materials science, thiophene derivatives are used in the development of organic semiconductors and light-emitting diodes (OLEDs) .
Mechanism of Action
The biological activity of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(m-tolyl)acetate is likely due to its ability to interact with various molecular targets. The isoxazole ring can act as a bioisostere for amides, allowing it to interact with enzymes and receptors in a similar manner . The thiophene ring can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Thiophene Derivatives: Such as suprofen and articaine, which have anti-inflammatory and anesthetic properties.
Isoxazole Derivatives: Such as valdecoxib and leflunomide, which are used as anti-inflammatory and immunosuppressive agents.
Uniqueness: What sets (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(m-tolyl)acetate apart is its unique combination of functional groups, which can provide a synergistic effect in its biological activity and chemical reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-(3-methylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-12-4-2-5-13(8-12)9-17(19)20-11-14-10-15(21-18-14)16-6-3-7-22-16/h2-8,10H,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDODHQOVHPMDAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)OCC2=NOC(=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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